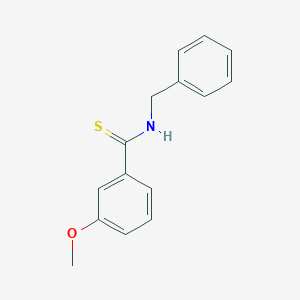

N-benzyl-3-methoxybenzenecarbothioamide

Description

N-Benzyl-3-methoxybenzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzyl-substituted amine group, a methoxy substituent on the benzene ring, and a thioamide (-C(=S)-NH-) functional group. The thioamide group is notable for its role in coordination chemistry, catalysis, and biological activity, distinguishing it from oxygen-containing analogs like amides or sulfonamides .

Properties

IUPAC Name |

N-benzyl-3-methoxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-17-14-9-5-8-13(10-14)15(18)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPKXNSYQBWTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

*Molecular formula of this compound inferred from structural analogs.

Key Observations:

Thioamide vs. Sulfonamide/Sulfonyl Groups: The thioamide group in this compound provides stronger metal-coordinating capabilities compared to sulfonamides (e.g., Entry 4, Table 3 in ), which are more commonly used as intermediates in organometallic couplings . Thioamides exhibit distinct redox behavior and are less electrophilic than sulfonamides, influencing their reactivity in catalytic systems.

This contrasts with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where a hydroxyl group enables N,O-chelation for C–H bond activation .

Biological Relevance :

- Carbothioamides with heterocyclic substituents, such as 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzenecarbothioamide, are often explored for antimicrobial or anticancer activity due to their ability to disrupt enzymatic pathways . The benzyl group in the target compound may modulate lipophilicity and membrane permeability.

Notes

- The absence of direct experimental data for this compound necessitates cautious extrapolation from structurally related compounds.

- Diversified references (e.g., organometallic synthesis , directing-group chemistry , and bioactive analogs ) ensure a balanced analysis despite literature limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.